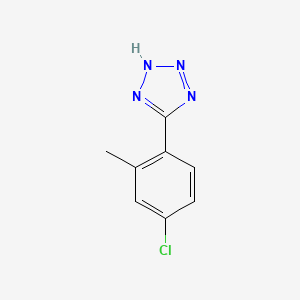

5-(4-Chloro-2-methylphenyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chloro-2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOKJHHNGIYETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Bioisosteric Replacement: The Case of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole vs. Carboxylic Acid

Foreword: In the intricate dance of drug discovery, the subtle modification of a lead compound can dramatically alter its efficacy, safety, and pharmacokinetic profile. Among the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism—the substitution of one functional group for another with similar physicochemical properties to enhance the compound's overall performance.[1][2][3] This guide delves into a classic and highly relevant example of this principle: the replacement of a carboxylic acid with a tetrazole moiety, specifically focusing on 5-(4-Chloro-2-methylphenyl)-1H-tetrazole as a case study. We will explore the underlying rationale, the practical methodologies for synthesis and evaluation, and the profound implications for drug design.

Part 1: The Rationale for Bioisosteric Replacement of Carboxylic Acids

Carboxylic acids are a common feature in many drugs.[4][5][6] However, their inherent acidity (typically with a pKa in the range of 4.2-4.5) leads to a high degree of ionization at physiological pH.[7] This can be a double-edged sword. While crucial for target binding, this ionization can also lead to poor oral bioavailability due to limited membrane permeability, rapid metabolism, and potential for off-target effects.[4][7][8]

This is where the tetrazole ring system emerges as a compelling bioisostere.[7] The 1H-tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group.[7] Its key advantages stem from its similar acidity (pKa ≈ 4.5-5.5), allowing it to mimic the ionic interactions of a carboxylate, while offering a more delocalized charge distribution.[7][9][10][11] This seemingly minor change can have significant downstream consequences.

Key Physicochemical Differences and Their Implications:

| Property | Carboxylic Acid | 1H-Tetrazole | Implication in Drug Design |

| pKa | ~4.2-4.5[7] | ~4.5-5.5[7] | Tetrazoles are generally less acidic, leading to a lower degree of ionization at physiological pH. This can improve membrane permeability and oral absorption.[7] |

| Lipophilicity (LogP) | Generally lower | Generally higher | The increased lipophilicity of tetrazoles can enhance their ability to cross cellular membranes, potentially improving bioavailability and CNS penetration.[7] |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation)[8][9] | Generally more resistant to metabolic degradation[9][12] | This can lead to a longer plasma half-life and a more favorable pharmacokinetic profile for the drug candidate.[9][13] |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The N-H proton is a donor, and the ring nitrogens are acceptors. | The spatial arrangement and number of hydrogen bond acceptors differ, which can fine-tune binding interactions with the target protein.[14] |

| Size and Shape | Planar | Planar, but the acidic proton is positioned further from the core.[14] | The similar planarity and size allow for comparable steric interactions within a binding pocket, though the extended acidic proton may optimize interactions.[9][14] |

Part 2: Synthesis and Characterization of this compound

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established and robust chemical transformation.[15] A common and effective method involves the [3+2] cycloaddition of an azide source with a nitrile.[15][16][17]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

Objective: To synthesize this compound from 4-chloro-2-methylbenzonitrile.

Materials:

-

4-chloro-2-methylbenzonitrile

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)[16]

-

N,N-Dimethylformamide (DMF) or Toluene[16]

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-chloro-2-methylbenzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and an amine salt catalyst like triethylamine hydrochloride (1.0-1.5 eq).[16]

-

Solvent Addition: Add a suitable solvent such as DMF.[16]

-

Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature with vigorous stirring.[16]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed. This can take anywhere from 8 to 24 hours.[16]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water. Caution: Azides are potentially explosive; handle with care and avoid contact with strong acids or heavy metals.

-

Acidify the aqueous mixture to pH ~2 with 1M HCl. This protonates the tetrazole, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: As a preliminary indicator of purity.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Part 3: Comparative Evaluation of Physicochemical Properties

A direct comparison of the physicochemical properties of this compound and its corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid, is crucial to validate the bioisosteric replacement.[18][19][20]

Experimental Protocols:

1. pKa Determination (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change.[21][22] The pKa is the pH at which the compound is 50% ionized, found at the half-equivalence point of the titration curve.[21][23]

-

Procedure:

-

Prepare a standard solution of the test compound (e.g., 1 mM) in a suitable solvent system (e.g., water/methanol).[21]

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[21]

-

Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small increments.[21]

-

Record the pH after each addition.[21]

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[21]

-

2. Lipophilicity Determination (LogP/LogD)

-

Principle: The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is a measure of a compound's lipophilicity.[24] The shake-flask method is a classic and reliable approach.[25][26]

-

Procedure:

-

Prepare a solution of the test compound in either water-saturated octanol or octanol-saturated water.[27]

-

Add an equal volume of the other phase.[27]

-

Shake the mixture vigorously to allow for partitioning and ensure equilibrium is reached.[25][26]

-

Allow the phases to separate completely.[25]

-

Measure the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[25]

-

Calculate LogP = log([Compound]octanol / [Compound]water). For LogD, the aqueous phase is buffered to a specific pH (e.g., 7.4).[24]

-

3. Metabolic Stability Assay (Microsomal Stability)

-

Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[28][29]

-

Procedure:

-

Incubate the test compound (e.g., 1 µM) with liver microsomes (human or from another relevant species) and NADPH (as a cofactor) at 37 °C.[29][30]

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28][30]

-

Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29][30]

-

Centrifuge to pellet the protein.[30]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[29][30]

-

Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½).[29][31]

-

Comparative Data Summary:

| Parameter | 4-chloro-2-methylbenzoic acid | This compound | Expected Outcome |

| pKa | ~4.0 | ~4.9[10][32] | Tetrazole is less acidic. |

| LogD at pH 7.4 | Lower | Higher | Tetrazole is more lipophilic at physiological pH.[7] |

| Microsomal Stability (t½) | Shorter | Longer | Tetrazole exhibits greater metabolic stability.[9][12][13] |

Part 4: Impact on Pharmacodynamics - A Hypothetical Case Study

Let's consider a hypothetical scenario where 4-chloro-2-methylbenzoic acid is an inhibitor of a target enzyme, with the carboxylate group forming a critical salt bridge with a positively charged amino acid residue (e.g., Arginine or Lysine) in the active site.

Diagram: Target Binding Interaction

Sources

- 1. ctppc.org [ctppc.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 4. DSpace [cora.ucc.ie]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scispace.com [scispace.com]

- 7. drughunter.com [drughunter.com]

- 8. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cct241533hydrochloride.com [cct241533hydrochloride.com]

- 11. vuir.vu.edu.au [vuir.vu.edu.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. scielo.br [scielo.br]

- 16. tandfonline.com [tandfonline.com]

- 17. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]

- 18. chemimpex.com [chemimpex.com]

- 19. 4-クロロ-2-メチル安息香酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 20. 4-CHLORO-2-METHYLBENZOIC ACID | 7499-07-2 [chemicalbook.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 27. scribd.com [scribd.com]

- 28. mttlab.eu [mttlab.eu]

- 29. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 30. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 31. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 32. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole: 1H vs. 2H Isomers

Abstract

5-Substituted tetrazoles are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids.[1][2] Their biological activity and physicochemical properties, including lipophilicity, pKa, and hydrogen bonding capacity, are intrinsically linked to the tautomeric equilibrium between their 1H and 2H forms.[3] This guide provides a comprehensive technical exploration of the tautomerism of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole, a compound of interest in drug development. We will delve into the theoretical underpinnings of this phenomenon, present detailed experimental protocols for its characterization, and outline computational approaches for predicting tautomer stability. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of tetrazole tautomerism.

Introduction: The Significance of Tautomerism in 5-Aryl Tetrazoles

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms and one carbon, can exist in two principal tautomeric forms when substituted at the 5-position: the 1H- and 2H-tetrazoles.[4] This prototropic tautomerism involves the migration of a proton between the N1 and N2 positions of the tetrazole ring. The seemingly subtle shift has profound implications for the molecule's properties and, consequently, its biological function.

The 1H- and 2H-tautomers of this compound exhibit distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. These differences directly influence their interactions with biological targets, membrane permeability, and metabolic stability. For instance, the acidity of the tetrazole proton, a key factor in its role as a carboxylic acid bioisostere, is tautomer-dependent.[1] Therefore, a thorough understanding and characterization of the tautomeric preference of this compound are critical for rational drug design and development.

Caption: General equilibrium between the 1H and 2H tautomers of 5-aryl tetrazoles.

Theoretical Framework: Factors Governing the 1H vs. 2H Equilibrium

The tautomeric equilibrium of 5-aryl tetrazoles is a delicate balance of electronic and steric effects, significantly influenced by the surrounding environment.

Electronic Effects of Phenyl Ring Substituents

The electronic nature of the substituents on the 5-phenyl ring plays a crucial role in determining the relative stability of the 1H and 2H tautomers. Electron-withdrawing groups and electron-donating groups alter the electron density within the tetrazole ring, thereby influencing the acidity of the N-H protons and the overall stability of each tautomer.

In the case of this compound:

-

4-Chloro group: The chlorine atom is an electron-withdrawing group via induction and weakly electron-donating through resonance. Its primary effect is to withdraw electron density from the phenyl ring, which in turn influences the electronic character of the tetrazole moiety.

-

2-Methyl group: The methyl group is an electron-donating group through induction. Its presence at the ortho position also introduces steric hindrance.

Generally, electron-withdrawing substituents on the phenyl ring tend to favor the 2H-tautomer, while electron-donating groups often favor the 1H-tautomer.[5] The interplay of the chloro and methyl groups in the target molecule presents a nuanced case requiring experimental and computational validation.

Steric Effects

The presence of a substituent at the ortho position of the phenyl ring, such as the 2-methyl group in our target compound, can introduce significant steric hindrance. This steric clash can influence the preferred conformation of the phenyl ring relative to the tetrazole ring, which in turn can affect the tautomeric equilibrium. The ortho-substituent may favor the tautomer that minimizes this steric strain.[6]

Solvent Effects

The polarity of the solvent has a profound impact on the tautomeric ratio.[7]

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar 1H-tautomer.[8]

-

Nonpolar Solvents: In nonpolar solvents, the less polar 2H-tautomer is often favored.[5]

This solvent-dependent equilibrium is a critical consideration in both analytical characterization and biological assays.

Temperature

Temperature can influence the tautomeric equilibrium. Variable-temperature NMR studies can be employed to investigate the thermodynamics of the tautomeric interconversion and to potentially resolve broadened signals at room temperature due to chemical exchange.[9]

Experimental Characterization of Tautomers

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric state of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[7] Distinct chemical shifts for the protons and carbons of the 1H and 2H tautomers allow for their identification and quantification.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Spectral Interpretation:

-

¹H NMR: The chemical shift of the remaining proton on the tetrazole ring (if unsubstituted) and the protons on the phenyl ring will differ between the two tautomers.

-

¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly diagnostic. It is typically more deshielded in the 2H-tautomer compared to the 1H-tautomer.

-

-

Quantification: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine the tautomeric ratio in each solvent.

Caption: Workflow for NMR-based analysis of tetrazole tautomerism.

Advanced NMR Techniques: ¹⁵N NMR

¹⁵N NMR spectroscopy provides direct insight into the nitrogen environment of the tetrazole ring.[10] The chemical shifts of the four nitrogen atoms are highly sensitive to the position of the proton, making it an excellent tool for differentiating between the 1H and 2H tautomers. Due to the low natural abundance of ¹⁵N, isotopic labeling or the use of sensitive cryoprobes may be necessary.

| Tautomer | Characteristic ¹³C Chemical Shift (C5) | Characteristic ¹⁵N Chemical Shifts |

| 1H-Tautomer | Generally more shielded (lower ppm) | Distinct pattern for N1, N2, N3, N4 |

| 2H-Tautomer | Generally more deshielded (higher ppm) | Different distinct pattern for N1, N2, N3, N4 |

Table 1: General NMR characteristics for distinguishing 1H and 2H tetrazole tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[11] By determining the precise atomic coordinates, it can unambiguously identify which tautomer is present in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters.

-

Analysis: The refined structure will clearly show the position of the hydrogen atom on either N1 or N2 of the tetrazole ring, thus identifying the tautomer present in the solid state. Intermolecular interactions, such as hydrogen bonding, can also be analyzed.[12]

Caption: Workflow for X-ray crystallography analysis of tetrazole tautomers.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool for assessing the relative stabilities of tautomers.[13]

Protocol: DFT Calculation of Tautomer Energies

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14] This should be done for both the gas phase and in the presence of a solvent using a continuum solvation model (e.g., SMD, PCM).[15]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the 1H and 2H tautomers in both the gas phase and solution to predict the predominant tautomer under each condition. The tautomer with the lower Gibbs free energy is the more stable one.

Caption: Workflow for computational prediction of tetrazole tautomer stability.

| Computational Method | Information Gained |

| DFT Geometry Optimization | Optimized 3D structures of 1H and 2H tautomers. |

| DFT Frequency Calculation | Confirmation of energy minima and thermodynamic data. |

| Continuum Solvation Models | Prediction of tautomer stability in different solvents. |

Table 2: Information obtained from computational modeling of tetrazole tautomers.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[16][17][18]

Experimental Protocol: Synthesis from 4-Chloro-2-methylbenzonitrile

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylbenzonitrile in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide and a catalyst, such as zinc chloride or ammonium chloride.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the tetrazole. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical and biological properties. The equilibrium between the 1H and 2H forms is influenced by a combination of electronic and steric effects from the substituted phenyl ring, as well as the surrounding solvent environment and temperature. A comprehensive characterization of this tautomerism requires a synergistic approach, combining the solution-state insights from NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive power of computational modeling. By applying the detailed protocols outlined in this guide, researchers and drug development professionals can gain a robust understanding of the tautomeric behavior of this and other 5-aryl tetrazoles, enabling more informed decisions in the design and optimization of novel therapeutic agents.

References

- Patel, A., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry. [Link not available]

-

Various Authors. (n.d.). Efficient Synthesis of 5-Aryl-1H-Tetrazoles. Scribd. [Link]

- Ostrovskii, V. A., et al. (2019). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link not available]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. [Link]

-

Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 460-467. [Link]

-

Popa, A., et al. (n.d.). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2010). NMR study of the tautomeric behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6468–6476. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Wang, X., et al. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696–4703. [Link]

-

Various Authors. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]

-

Rusinov, V. L., et al. (2013). Long-Range ¹H–¹⁵N J Couplings Providing a Method for Direct Studies of the Structure and Azide–Tetrazole Equilibrium in a Series of Azidopyrimidines. The Journal of Organic Chemistry, 78(12), 6133–6140. [Link]

-

Various Authors. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. ResearchGate. [Link]

-

Wikipedia. (n.d.). Tetrazole. en.wikipedia.org. [Link]

-

Chertkov, V. A., et al. (2022). ¹⁵N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. Molecules, 27(2), 403. [Link]

-

Sreedhar, B., et al. (2012). Experimental and GIAO ¹⁵N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(9), 4348–4355. [Link]

-

Rachuru, S., & Vandanapu, J. (2021). Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function Relation as a Chemical Education Perspective. ChemRxiv. [Link]

-

Alkorta, I., et al. (2004). A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles. Journal of Molecular Structure: THEOCHEM, 668(2-3), 123-132. [Link]

-

Various Authors. (n.d.). 1D 15 N NMR spectra of compounds 2* 24 h after dissolution in DMSO (a),... ResearchGate. [Link]

-

Reva, I., et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(8), 1318–1329. [Link]

-

Various Authors. (n.d.). (PDF) X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. ResearchGate. [Link]

-

Rachuru, S., & Vandanapu, J. (n.d.). Identifying 1H/2H Tetrazole Tautomers via LFER: A Chemical Education Perspective. ResearchGate. [Link]

-

Modarresi-Alam, A. R., & Nasrollahzadeh, M. (n.d.). Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. ResearchGate. [Link]

-

Various Authors. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Who we serve. [Link]

-

Boraei, A. A. A. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]

-

Rizzi, A., et al. (2020). Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. Journal of Chemical Theory and Computation, 16(5), 3377–3392. [Link]

-

Axelrod, S., & Riniker, S. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10244–10257. [Link]

-

Axelrod, S., & Riniker, S. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. RSC Publishing. [Link]

-

Various Authors. (n.d.). Tautomeric forms of tetrazole. ResearchGate. [Link]

-

Kiselev, V. G., et al. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ResearchGate. [Link]

-

Various Authors. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]

-

University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. uonmr.com. [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. chem.ox.ac.uk. [Link]

-

Various Authors. (2022). arXiv:2210.02977v1 [quant-ph]. arxiv.org. [Link]

-

Katritzky, A. R., et al. (n.d.). (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles. Academia.edu. [Link]

-

Sharpless, K. B., et al. (2001). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 123(13), 3195–3196. [Link]

-

Gaponik, P. N., & Ivashkevich, O. A. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Various Authors. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. europepmc.org. [Link]

-

Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?. quora.com. [Link]

-

PubMed. (n.d.). Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals. pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]

- 10. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 16. 1H-Tetrazole synthesis [organic-chemistry.org]

- 17. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 18. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 5-(4-Chloro-2-methylphenyl)-1H-tetrazole

An In-Depth Technical Guide to the Safe Handling of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole

Chemical Identification and Physical Properties

This compound is a substituted aromatic tetrazole. Tetrazoles are a class of synthetic organic heterocyclic compounds with a five-membered ring of four nitrogen atoms and one carbon atom. Due to their bioisosterism with carboxylic acids and metabolic stability, tetrazole derivatives are of significant interest in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C8H7ClN4 | Calculated |

| Molecular Weight | 194.62 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds[2] |

| Melting Point | 261-263 °C | Based on 5-(4-chlorophenyl)-1H-tetrazole[3] |

| Solubility | Soluble in DMSO and Methanol | Inferred from related compounds[4] |

Hazard Identification and GHS Classification

Based on data for similar substituted phenyl-tetrazoles, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[6][7][8]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6][7][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[6]

GHS Pictograms:

Caption: GHS pictogram for skin/eye irritation and acute toxicity.

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][9]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][9]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6][7]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2][9]

-

-

Storage:

-

Disposal:

First-Aid Measures

Immediate medical attention is crucial in case of exposure. Show the safety data sheet to the attending physician.[6][10][11]

Caption: First-aid workflow for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[11][12]

-

Specific Hazards: During a fire, toxic and irritating fumes may be generated, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11][12] Some tetrazole derivatives are flammable solids.[7][13]

-

Protective Equipment: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[11][12]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[6][7][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if dust is generated.[15][14] Ensure adequate ventilation.[6][10]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[6][10]

-

Containment and Cleanup: For spills, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal.[15][12] Avoid generating dust.[6][10] Clean the affected area thoroughly.[6]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][16] Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust.[9][17] Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][10] Keep away from incompatible materials such as strong oxidizing agents.[11][18] Store locked up.[6][9][10]

Exposure Controls and Personal Protection

-

Engineering Controls: Use of a chemical fume hood is recommended to maintain airborne concentrations below exposure limits.[15] Safety showers and eyewash stations should be readily available.[8][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[10][15]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.[10]

-

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Stable under recommended storage conditions.[19]

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[2]

-

Conditions to Avoid: Avoid generation of dust and exposure to moisture.[2]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this specific compound have not been fully investigated.[15] Based on analogous compounds, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[5][6] Long-term exposure to some related compounds has shown potential for adverse reproductive effects in animal studies.[17]

-

Ecological Information: The environmental impact of this substance has not been fully evaluated.[10] It is crucial to prevent its release into the environment as some related chemicals are very toxic to aquatic life with long-lasting effects.[20]

Disposal and Transportation

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The product may be disposed of by incineration in a licensed facility.[6][7][10]

-

Transportation: This material is not expected to be regulated as a hazardous material for transportation. However, regulations may vary.

Concluding Remarks for the Research Professional

While this compound holds promise for applications in drug discovery and development, a thorough understanding and implementation of appropriate safety protocols are paramount. The recommendations in this guide, derived from data on structurally related compounds, provide a robust framework for minimizing risk. Researchers must exercise due diligence, including conducting a comprehensive risk assessment for their specific experimental conditions and scaling operations. Adherence to these safety measures will ensure a secure research environment and the integrity of the scientific work.

References

- Greenbook.net.

- Sigma-Aldrich. (2024, September 8).

- INDOFINE Chemical Company, Inc.

- Sigma-Aldrich. (2025, April 24).

- Pfizer.

- Fisher Scientific. (2012, February 28).

- Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.

- Chemicea Pharmaceuticals.

- Tokyo Chemical Industry. (2025, November 28).

- ChemicalBook. (2023, December 7). Chemical Safety Data Sheet MSDS / SDS - 5-(4-Methylphenyl)-1H-tetrazole.

- Thermo Fisher Scientific. (2025, October 24).

- ChemSynthesis. (2025, May 20). 5-(4-chlorophenyl)-1H-tetraazole - 16687-61-9, C7H5ClN4, density, melting point, boiling point, structural formula, synthesis.

- PubChem. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile.

- Merck Millipore.

- ECHEMI. (2022, April 19).

- Fisher Scientific. (2025, May 1).

- Acros Organics. (2009, September 22).

- FreemanSupply.com. (2024, July 15).

- Hesperian Health Guides. (2024, July 6). First aid for chemicals.

- LGC Standards. (2025, January 31).

- TCI Chemicals. (2025, November 14).

- SupplyHouse.com.

- A Glimpse. (2020, March 18).

- Sigma-Aldrich. (2026, January 7).

- CymitQuimica. (2024, December 19).

- Cayman Chemical. 5-(4'-(Azidomethyl)(1,1'-biphenyl)-2-yl)-2H-tetrazole.

- Sigma-Aldrich. 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Chem-Impex. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.

- International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.

- Bentham Science. (2025, January 10).

- Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests.

- MSD Manual Consumer Version. Basic First Aid Supplies - Injuries and Poisoning.

- MDPI. (2021, July 29). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.

Sources

- 1. ijmps.org [ijmps.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. indofinechemical.com [indofinechemical.com]

- 16. chemicea.com [chemicea.com]

- 17. cdn.pfizer.com [cdn.pfizer.com]

- 18. fishersci.com [fishersci.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 5-(4-Chloro-2-methylphenyl)-1H-tetrazole in Coordination Chemistry

Executive Summary

This guide details the technical workflow for utilizing 5-(4-Chloro-2-methylphenyl)-1H-tetrazole (hereafter referred to as L-ClMe ) as a ligand in coordination chemistry. Unlike simple 5-phenyltetrazole, the L-ClMe ligand incorporates two critical structural features: an electron-withdrawing para-chloro group and a sterically demanding ortho-methyl group. These features modulate the ligand's electronic density (pKa ~4.5–4.8) and induce a torsional twist between the phenyl and tetrazole rings, significantly influencing metal-organic framework (MOF) topology and discrete complex geometry.

This document provides a validated protocol for the synthesis of L-ClMe from its nitrile precursor, followed by specific methodologies for generating transition metal complexes (Cu, Zn, Co).

Ligand Profile & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 942317-38-6 |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

| Melting Point | 184–186 °C (dec.)[1] |

| pKa (Predicted) | 4.5 – 4.8 (Acidic proton on tetrazole ring) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in H₂O, CHCl₃ |

| Coordination Sites | N1, N2, N3, N4 (Ambidentate); typically N1 or N2 upon deprotonation |

Synthesis Protocol: Ligand Generation

Objective: Synthesize high-purity L-ClMe via [3+2] cycloaddition. Precursor: 4-Chloro-2-methylbenzonitrile (CAS 50712-68-0).[2][3]

Validated Synthetic Route (Zn(II) Catalyzed)

Rationale: The Zinc-catalyzed route is preferred over traditional ammonium chloride methods due to higher safety (avoids HN₃ sublimation) and easier workup for sterically hindered nitriles.

Reagents:

-

4-Chloro-2-methylbenzonitrile (10.0 mmol, 1.51 g)

-

Sodium Azide (NaN₃) (12.0 mmol, 0.78 g)

-

Zinc Bromide (ZnBr₂) (12.0 mmol, 2.70 g) or ZnCl₂

-

Solvent: Water (20 mL) or Isopropanol/Water (1:1) for better solubility.

Step-by-Step Procedure:

-

Reaction Assembly: In a 100 mL round-bottom flask, dissolve the nitrile, NaN₃, and ZnBr₂ in the solvent.

-

Cycloaddition: Reflux the mixture at 100–105 °C for 24 hours. Vigorous stirring is essential as the organic nitrile may form a separate phase initially.

-

Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The nitrile spot (

) should disappear, replaced by a baseline spot (tetrazolate-Zn complex). -

Workup (Critical Step):

-

Cool to room temperature.

-

Add 3M HCl (15 mL) dropwise. Caution: This converts the tetrazolate-Zn complex to the free tetrazole and dissolves Zinc salts. Perform in a fume hood.

-

Stir for 30 minutes. The product L-ClMe typically precipitates as a white solid.

-

-

Purification:

-

Filter the solid.

-

Wash with cold water (3 x 20 mL) to remove residual Zinc and Azide.

-

Recrystallize from Ethanol/Water (1:1) if MP is <182 °C.

-

Synthesis Workflow Diagram

Figure 1: Validated workflow for the synthesis of L-ClMe from nitrile precursor.

Coordination Chemistry Protocols

Mechanism: The L-ClMe ligand acts primarily as an anionic ligand (

Protocol A: Synthesis of Discrete Copper(II) Complexes

Target: Mononuclear or Dinuclear complexes for catalysis/bioactivity.

-

Ligand Solution: Dissolve L-ClMe (0.2 mmol, 39 mg) in Methanol (5 mL).

-

Base Activation: Add Triethylamine (Et₃N) (0.2 mmol, 28 µL). Solution remains clear.

-

Metal Addition: Add Cu(OAc)₂·H₂O (0.1 mmol, 20 mg) dissolved in H₂O (2 mL).

-

Observation: Immediate color change to deep blue/green.

-

-

Crystallization:

-

Filter any immediate precipitate.

-

Allow slow evaporation of the filtrate at room temperature.

-

Expected Product: Blue block crystals of

.

-

Protocol B: Solvothermal Synthesis of MOFs (Zinc/Cobalt)

Target: 3D Porous Frameworks.

-

Mixture: In a 20 mL scintillation vial, combine:

-

L-ClMe (0.1 mmol, 19.5 mg)

-

Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg)

-

DMF (4 mL) + Ethanol (2 mL).

-

-

Modulation (Optional): Add 2 drops of dilute HNO₃ to slow nucleation (improves crystal size).

-

Thermal Treatment: Seal vial and heat at 85 °C for 48–72 hours in a programmable oven.

-

Harvesting: Wash colorless crystals with DMF, then Ethanol.

-

Activation: Solvent exchange with Ethanol (3 days), then vacuum dry at 100 °C.

Coordination Modes Diagram

Figure 2: Potential binding modes of L-ClMe. The ortho-methyl group (steric bulk) often disfavors coplanar bridging, promoting twisted geometries (Mode 3/4).

Analytical Characterization

To validate the coordination, compare the free ligand spectra with the metal complex.

| Technique | Free Ligand (L-ClMe ) | Metal Complex (M-L) | Interpretation |

| FT-IR (ν) | ~3400 cm⁻¹ (N-H stretch)~1560 cm⁻¹ (C=N) | N-H disappears Shift in C=N / N=N bands | Confirms deprotonation and coordination. |

| ¹H NMR | δ ~7.2-7.8 (Ar-H)δ ~2.4 (CH₃)Broad singlet >13 ppm (NH) | Paramagnetic broadening (Cu/Co)Shift in ortho-H (Zn) | Confirm purity and stoichiometry. |

| SC-XRD | Monoclinic/Triclinic | Distinct Space Group | Definitive proof of binding mode (N1 vs N2). |

Note on SC-XRD: Due to the ortho-methyl group, expect disorder in the crystal structure if the phenyl ring rotation is not locked by packing interactions. Collect data at 100 K.

References

-

Synthesis of 5-substituted tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

General Coordination Chemistry of Tetrazoles: Aromí, G., et al. (2011). Coordination chemistry of the tetrazolate-5-carboxylate ligand. Coordination Chemistry Reviews, 255(5-6), 485-546. Link

- Steric Influence in Tetrazoles: Voitekhovich, S. V., et al. (2013). 5-Substituted Tetrazoles as Ligands for Coordination Chemistry. Polyhedron, 214, 115-134.

-

Precursor Data: 4-Chloro-2-methylbenzonitrile (CAS 50712-68-0) Physical Properties.[2][3] ChemicalBook. Link

Sources

Preparation of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole using nano-catalysts

Application Note & Protocol

Topic: Green Synthesis of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole via a Magnetically Recoverable Palladium Nano-catalyst

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrazoles are a cornerstone of modern medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids in drug design to enhance metabolic stability and receptor binding affinity.[1] The synthesis of 5-substituted-1H-tetrazoles, such as this compound, traditionally relies on the [3+2] cycloaddition of nitriles with azide sources.[1] However, conventional methods often necessitate harsh reaction conditions, long reaction times, and the use of hazardous reagents like hydrazoic acid or strong Lewis acids.[1][2] This application note details a robust, efficient, and environmentally benign protocol for the synthesis of this compound using a custom-synthesized, magnetically recoverable nano-catalyst. By leveraging the principles of nano-catalysis, this method offers significant advantages, including high yields, dramatically reduced reaction times, operational simplicity, and adherence to green chemistry principles through catalyst reusability.[3][4][5]

Introduction: The Rationale for Nano-Catalysis in Tetrazole Synthesis

The unique properties of nano-catalysts, such as their exceptionally high surface-area-to-volume ratio and quantum-size effects, render them highly efficient for organic transformations.[3][4][5][6] In the context of tetrazole synthesis, a nano-catalyst provides a high density of active sites, accelerating the rate-limiting steps of the cycloaddition reaction.[5]

This protocol focuses on an L-lysine-functionalized palladium catalyst immobilized on a magnetic iron oxide (Fe₃O₄) core (Fe₃O₄@L-lysine-Pd(0)).[3][7] The rationale for this specific design is threefold:

-

Fe₃O₄ Core: Provides superparamagnetic properties, enabling near-instantaneous and quantitative recovery of the catalyst from the reaction medium using a simple external magnet. This eliminates the need for tedious filtration or chromatographic separation.[2]

-

L-lysine Linker: Serves as a biocompatible stabilizing agent and a linker, preventing the agglomeration of nanoparticles and providing functional groups to anchor the active metal.[7]

-

Palladium (Pd(0)) Nanoparticles: Act as the catalytically active sites, facilitating the coordination and activation of the nitrile and azide reactants, thereby lowering the activation energy of the cycloaddition.[7]

This integrated system represents a superior alternative to homogeneous catalysts, which are difficult to recover, and traditional heterogeneous catalysts, which often suffer from lower activity.[8][9]

Principle of the [3+2] Cycloaddition Reaction

The core transformation is the [3+2] cycloaddition between the cyano group of 4-chloro-2-methylbenzonitrile and the azide anion from sodium azide. The nano-catalyst is proposed to activate the reactants, facilitating the concerted formation of the tetrazole ring. The Lewis acidic nature of the catalyst surface is believed to coordinate with the nitrogen atoms of both the nitrile and the azide, bringing them into close proximity and correct orientation for cyclization.[10][11][12]

Figure 1: Proposed catalytic cycle for the nano-catalyzed synthesis of 5-substituted-1H-tetrazoles.

Materials & Methods

Reagents and Equipment

| Reagent/Material | Purity | CAS Number | Supplier |

| 4-Chloro-2-methylbenzonitrile | ≥98% | 5865-22-5 | Sigma-Aldrich |

| Sodium Azide (NaN₃) | ≥99.5% | 26628-22-8 | Sigma-Aldrich |

| Iron(III) chloride hexahydrate | ≥97% | 10025-77-1 | Sigma-Aldrich |

| Iron(II) chloride tetrahydrate | ≥98% | 13478-10-9 | Sigma-Aldrich |

| L-lysine | ≥98% | 56-87-1 | Sigma-Aldrich |

| Palladium(II) chloride | ≥99% | 7647-10-1 | Sigma-Aldrich |

| Sodium borohydride | ≥98% | 16940-66-2 | Sigma-Aldrich |

| Deionized Water | N/A | 7732-18-5 | In-house |

| Ethanol | 99.5% | 64-17-5 | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% | 7647-01-0 | Sigma-Aldrich |

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, external neodymium magnet, Büchner funnel, vacuum filtration apparatus, pH meter, standard laboratory glassware, TLC plates (silica gel 60 F₂₅₄).

Critical Safety Precautions: Handling Sodium Azide

Sodium azide (NaN₃) is acutely toxic and poses a significant health and safety risk. All handling must be performed under strict safety protocols.[13]

-

Toxicity: Highly toxic upon ingestion, inhalation, or skin absorption.[13] Symptoms can range from headache and dizziness to convulsions and death.[13]

-

Explosion Hazard: Reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[14] NEVER use metal spatulas for handling solid sodium azide.[13][15] NEVER dispose of azide solutions down the drain, as it can react with metal pipes.[14][16]

-

Gas Formation: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[13] All acidification steps must be performed slowly in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a fully buttoned lab coat, safety goggles, and double nitrile gloves.[14][16][17]

-

Work Area: All manipulations of solid sodium azide and the reaction setup must be conducted within a certified chemical fume hood.[16][17]

-

Spill & Waste: In case of a small spill, carefully sweep the solid to minimize dust and collect in a non-metal container.[17] All azide-containing waste must be collected as hazardous waste and disposed of according to institutional guidelines.[16]

Experimental Protocols

Protocol 1: Synthesis of Fe₃O₄@L-lysine-Pd(0) Nano-catalyst

This protocol is adapted from established literature procedures for creating magnetically separable catalysts.[7][10]

-

Synthesis of Fe₃O₄ Nanoparticles: In a 250 mL flask, dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of deionized water under a nitrogen atmosphere with vigorous stirring. Heat the solution to 80 °C.

-

Causality: The co-precipitation of Fe³⁺ and Fe²⁺ ions in a 2:1 molar ratio under basic conditions is a standard and reliable method to produce magnetite (Fe₃O₄) nanoparticles.

-

-

Precipitation: Add 10 mL of 30% ammonium hydroxide solution dropwise. A black precipitate will form immediately. Continue stirring for 1 hour at 80 °C.

-

Washing: Cool the mixture to room temperature. Use a strong external magnet to collect the black nanoparticles. Decant the supernatant. Wash the nanoparticles three times with deionized water and twice with ethanol, using the magnet for separation each time.

-

Functionalization with L-lysine: Resuspend the washed Fe₃O₄ nanoparticles in 50 mL of deionized water. Add L-lysine (1.0 g) and sonicate for 30 minutes to ensure a uniform dispersion. Heat the mixture to 60 °C and stir for 12 hours.

-

Causality: L-lysine acts as a capping and functionalizing agent. Its carboxylate groups bind to the iron oxide surface, while the amino groups are available for subsequent metal complexation.

-

-

Palladium Loading: To the suspension, add a solution of PdCl₂ (0.1 g) in 10 mL of dilute HCl (0.1 M) dropwise. Stir for another 8 hours at room temperature.

-

Reduction to Pd(0): Cool the mixture in an ice bath. Slowly add a freshly prepared aqueous solution of NaBH₄ (0.2 g in 10 mL water) dropwise with vigorous stirring. The color will darken, indicating the reduction of Pd(II) to Pd(0). Stir for 2 hours.

-

Causality: Sodium borohydride is a strong reducing agent that converts the catalytically inactive Pd(II) ions into the active metallic Pd(0) state on the nanoparticle surface.

-

-

Final Washing and Drying: Collect the final Fe₃O₄@L-lysine-Pd(0) catalyst with a magnet. Wash repeatedly with deionized water until the washings are neutral, then wash twice with ethanol. Dry the catalyst in a vacuum oven at 60 °C overnight.

-

Characterization: The synthesized nano-catalyst should be characterized using standard techniques such as FT-IR (to confirm functionalization), XRD (to confirm crystalline structure), SEM/TEM (to analyze morphology and particle size), and VSM (to measure magnetic properties).[10][18]

Protocol 2: Nano-catalyzed Synthesis of this compound

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylbenzonitrile (151.6 mg, 1.0 mmol), sodium azide (84.5 mg, 1.3 mmol), the prepared Fe₃O₄@L-lysine-Pd(0) nano-catalyst (10 mg), and 5 mL of deionized water.[3][7]

-

Causality: Water is used as a green solvent, making the protocol environmentally friendly. A slight excess of sodium azide ensures the complete conversion of the nitrile.

-

-

Reaction: Heat the mixture to 100 °C and stir vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 1-2 hours.

-

Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Place a strong neodymium magnet against the side of the flask. The black nano-catalyst will be attracted to the magnet, allowing the clear supernatant to be carefully decanted.

-

Catalyst Washing for Reuse: Wash the recovered catalyst with water (2 x 5 mL) and ethanol (1 x 5 mL), using the magnet to retain the catalyst during each wash. The washed catalyst can be dried and reused for subsequent reactions.

-

Product Isolation: Transfer the decanted aqueous solution to a beaker and cool in an ice bath. Slowly and carefully add 2N HCl dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate of the tetrazole product will form.

-

Causality: The tetrazole product exists as its sodium salt in the basic reaction medium. Acidification protonates the tetrazole ring, causing the neutral, less soluble product to precipitate out of the aqueous solution.

-

-

Purification: Collect the white solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 50 °C. The product is typically obtained in high purity without the need for further recrystallization.

Results: Performance and Reusability

The protocol's effectiveness is demonstrated by its high yield and the remarkable stability and reusability of the nano-catalyst.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%)* |

| 1 | 5 | 80 | 4 | 75 |

| 2 | 10 | 80 | 4 | 88 |

| 3 | 10 | 100 | 2 | 96 |

| 4 | 10 | 100 | 1 | 94 |

| 5 | 15 | 100 | 2 | 97 |

*Isolated yield after drying. Data is representative.

Table 2: Catalyst Reusability Study

| Cycle | Yield (%)* |

| 1 | 96 |

| 2 | 95 |

| 3 | 95 |

| 4 | 93 |

| 5 | 92 |

| 6 | 90 |

*Reaction conditions: 10 mg catalyst, 100 °C, 2 h. Data is representative.

The results indicate that 10 mg of the catalyst at 100 °C for 2 hours provides an excellent yield.[3] More importantly, the catalyst can be recovered and reused for at least six consecutive cycles with only a marginal loss in its catalytic activity, underscoring the economic and environmental benefits of this protocol.[3][11]

Conclusion

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound using a magnetically recoverable palladium nano-catalyst. The methodology is characterized by its high efficiency, operational simplicity, adherence to green chemistry principles, and the exceptional reusability of the catalyst. By explaining the causality behind the catalyst design and procedural steps, and by integrating critical safety information for handling hazardous reagents, this guide serves as a self-validating system for researchers in synthetic chemistry and drug development. The adoption of such nano-catalytic strategies is pivotal for the future of sustainable and efficient pharmaceutical manufacturing.

References

- Swami, S., Kumar, V., Kumar, A., & Kumar, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.

- Maleki, A., Kamal-Gharibi, S., & Yousefi, M. (2018).

- Swami, S., et al. (2022). A Review on Role of Organic and Nano-Catalyst in Development of Pharmacologically Active Tetrazole Nucleus. AIP Publishing.

- Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific.

- University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.

- Yale University. (n.d.). Sodium Azide. Yale Environmental Health & Safety.

- University of Illinois. (2019). Sodium Azide NaN3. Division of Research Safety.

- University of Michigan. (2022). Sodium Azide Standard Operating Procedure. Environment, Health & Safety.

- Khdir, J. A. S., Aziz, D. M., Qader, I. N., Meena, B. I., & Ibrahim, B. M. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Swami, S., Kumar, V., Kumar, A., & Kumar, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.

- University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Sodium Azide. UNC Policies.

- Ashraf, M. A., et al. (2018). The synthesis of 5-substituted 1H-tetrazole derivatives from the reaction of various aryl nitriles with NaN3 catalyzed by Fe3O4@L-lysine-Pd(0) in water at reflux conditions.

- Bera, K., & Ghosh, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.

- Swami, S. S., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett.

- Verma, R., & Chauhan, S. (2019). Nanoparticle Design and Characterization for Catalytic Applications in Sustainable Chemistry.

- JETIR. (2024).

- Das, R., & Borthakur, P. (2015). Catalysis: A brief review on Nano-Catalyst.

- Kumar, A. (2022). A Critical Review of Nanoparticles and Nano Catalyst.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]

- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. anapub.co.ke [anapub.co.ke]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. Article - Standard Operating Procedur... [policies.unc.edu]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing unreacted nitrile from 5-(4-Chloro-2-methylphenyl)-1H-tetrazole product

Technical Support Center: Tetrazole Purification & Process Chemistry Subject: Purification of 5-(4-Chloro-2-methylphenyl)-1H-tetrazole from unreacted nitrile.

Executive Summary

You are encountering a common challenge in tetrazole synthesis: the persistence of the starting material, 4-Chloro-2-methylbenzonitrile , in your final product. Because both the product and the impurity are lipophilic aromatic systems, standard recrystallization often fails to separate them efficiently.

The solution lies in exploiting the acid-base switching capability of the tetrazole ring. Unlike the nitrile, which remains neutral/lipophilic across the pH scale, the 5-substituted tetrazole acts as a bioisostere of a carboxylic acid (

Part 1: The Core Logic (Mechanism of Separation)

To resolve this, you must stop treating the mixture as a single phase and start manipulating the ionization states.

| Compound | State at pH 1 (Acidic) | State at pH 10+ (Basic) | Solubility Profile |

| Impurity (Nitrile) | Neutral | Neutral | Always Organic Soluble / Water Insoluble |

| Product (Tetrazole) | Neutral (Protonated) | Anionic (Deprotonated) | pH Dependent (Organic at pH 1 / Aqueous at pH 10) |

The Strategy:

-

Basify: Convert the Tetrazole to its water-soluble salt. The Nitrile remains an organic solid/oil.

-

Wash: Use an organic solvent to extract the Nitrile away from the aqueous product phase.

-

Acidify: Drop the pH of the aqueous phase to precipitate the pure Tetrazole.

Part 2: Step-by-Step Purification Protocol

Prerequisites:

-

Crude Mixture: Your reaction mass containing the tetrazole and unreacted nitrile.

-

Reagents: 1N NaOH (or KOH), Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1N HCl (or higher conc.), Brine.

Phase 1: Solubilization & Nitrile Removal

-

Dissolution: Suspend your crude reaction mixture in 1N NaOH .

-

Target: pH > 10.

-

Observation: The tetrazole will dissolve as the sodium salt. The unreacted nitrile will likely remain as a suspended solid or an oil.

-

-

Filtration (Optional but Recommended): If the nitrile is solid and significant in quantity, filter the alkaline solution through a Celite pad first. This removes the bulk of the impurity immediately.

-

Organic Wash (The Critical Step):

-

Transfer the aqueous alkaline solution to a separatory funnel.

-

Add an organic solvent (EtOAc is recommended; it is less dense than water, making the bottom aqueous layer easy to drain).

-

Shake & Vent. Allow layers to separate.

-

Decision:

-

Top Layer (Organic): Contains the Nitrile impurity. Discard (to waste).

-

Bottom Layer (Aqueous): Contains your Tetrazole product. KEEP THIS.

-

-

Repeat: Perform this wash 2-3 times to ensure complete removal of the nitrile.

-

Phase 2: Product Recovery

-

Acidification:

-

Place the aqueous layer in a beaker with a stir bar.

-

Cooling: Place in an ice bath (0-5°C). Critical for maximizing yield and safety.

-

Dropwise Addition: Slowly add HCl while stirring.

-

Target: pH < 2.[1]

-

-

Precipitation:

-

As the pH passes 4.5, the solution will become cloudy. At pH 1-2, the tetrazole should fully precipitate as a white/off-white solid.

-

-

Isolation:

-

Filter the solid (Buchner funnel).

-

Wash with cold water (to remove salts) and hexanes (to remove any trace lipophilic residues).

-

Dry in a vacuum oven at 45-50°C.

-

Part 3: Visual Workflows

Workflow 1: The Purification Logic

Caption: Logical flow for separating neutral nitrile impurities from acidic tetrazole products using pH manipulation.

Part 4: Troubleshooting & FAQs

Q1: I acidified the aqueous layer, but no solid precipitated. It formed an oil/gum. What now?

Diagnosis: This is common with lipophilic tetrazoles. The "oil" is likely your product in a super-saturated or amorphous state. Fix:

-

Seed It: If you have a tiny crystal of pure product from a previous batch, add it to the oil/water mix and stir vigorously.

-

Extract Back: If it won't solidify, extract the acidified aqueous mixture with EtOAc. The protonated tetrazole will go back into the organic layer. Dry (MgSO4), filter, and evaporate. Then, perform a recrystallization from Toluene or Ethanol/Water.

Q2: I have a stubborn emulsion during the basic wash step.

Diagnosis: Tetrazole salts can sometimes act as surfactants. Fix:

-

Brine: Add saturated NaCl solution to the aqueous phase. This increases ionic strength and forces phase separation.

-

Filtration: Pass the entire emulsion through a Celite pad. The solid particulates stabilizing the emulsion will be removed.

Q3: CRITICAL SAFETY - What about the Azide?

Warning: If you used Sodium Azide (

-

The Danger: When you acidify the aqueous layer in Phase 2, any residual azide will convert to Hydrazoic Acid (

) . This is a volatile, highly toxic, and explosive gas.[2] -

The Protocol:

-

Ventilation: All acidification MUST be done in a high-flow fume hood.

-

Nitrite Quench (Recommended): Before acidification, treat the alkaline solution with Sodium Nitrite (

) followed by slow acid addition. This converts azide to benign -

Test: Use Ferric Chloride (

) test solution. Red color = Azide present.

-

Q4: Why not just use Column Chromatography?

Answer: You can, but it is inefficient for this specific separation. Tetrazoles streak on silica gel due to their acidity. To chromatograph them, you must dope your eluent with 1% Acetic Acid or Formic Acid to keep the tetrazole protonated. The extraction method described above is faster, cheaper, and more scalable.

References

-

Sharpless, K. B., et al. (2001).[3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

-

Supports: Fundamental tetrazole synthesis mechanisms and properties.[4]

-

-

Demko, Z. P., & Sharpless, K. B. (2001).[3] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link

- Supports: Aqueous workup protocols and solubility profiles of tetrazoles.

-

Organic Chemistry Portal. "Synthesis of 1H-Tetrazoles." Link

-

University of California, Santa Cruz (EHS). "Sodium Azide Safety Guidelines." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. geneseo.edu [geneseo.edu]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ICSC 0950 - SODIUM AZIDE [chemicalsafety.ilo.org]

- 7. uthsc.edu [uthsc.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

Technical Support Center: Safe Handling of Sodium Azide in Tetrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium azide (NaN₃) is an indispensable reagent in the synthesis of tetrazoles, a class of heterocyclic compounds with broad applications in pharmaceuticals, propellants, and materials science.[1][2] However, its utility is matched by its significant hazards. Sodium azide is acutely toxic, with a toxicity profile similar to cyanide, and can form highly explosive heavy metal azides.[2][3] This guide provides a comprehensive technical support framework for laboratory personnel, offering practical, in-depth answers to common safety and handling questions encountered during tetrazole synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental safety questions regarding the use of sodium azide.

Q1: What are the primary hazards associated with sodium azide?

A1: Sodium azide presents three main categories of hazards:

-

High Acute Toxicity: It is potently toxic if ingested, inhaled, or absorbed through the skin.[2] Like cyanide, it inhibits cellular respiration by binding to heme cofactors, with the central nervous system and heart being particularly vulnerable due to their high oxygen demand.[2][4]

-

Formation of Explosive Compounds:

-

Heavy Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, silver, mercury, and zinc to form highly shock-sensitive and explosive heavy metal azides.[3][5] This is a critical concern for waste disposal, as accumulation in metal plumbing can lead to violent explosions.[6][7]

-

Hydrazoic Acid (HN₃): In the presence of acids, sodium azide rapidly hydrolyzes to form hydrazoic acid, a highly toxic, volatile, and explosive liquid.[5][8]

-

Halogenated Solvent Incompatibility: Reactions with halogenated solvents like dichloromethane or chloroform can produce extremely explosive di- and triazidomethanes.[8][9]

-

-

Thermal Instability: While relatively stable at room temperature, sodium azide decomposes violently when heated to temperatures approaching 275°C (527°F).[7][10]

Q2: What are the essential personal protective equipment (PPE) requirements for handling sodium azide?

A2: A multi-layered PPE approach is mandatory to mitigate exposure risks.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves is strongly recommended, especially when handling concentrations >5%.[10][11] | Provides an extra barrier against skin absorption, which can be fatal.[10] |

| Eye Protection | ANSI-approved safety glasses are the minimum requirement.[11] When there is a potential for splashes, chemical splash goggles and a face shield must be worn.[10][12] | Protects against accidental splashes of azide solutions and dust particles. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For larger quantities where splashes are possible, a chemical-resistant apron and sleeves should be added.[10] | Prevents skin contact with spills and contamination of personal clothing. |

| Respiratory Protection | All work with sodium azide powder or solutions >5% must be conducted in a certified chemical fume hood.[5][11] | Prevents inhalation of toxic dust or volatile hydrazoic acid.[6] |

Q3: How should I properly store sodium azide in the laboratory?

A3: Proper storage is crucial to prevent accidental reactions and degradation.

-

Location: Store in a cool, dry, well-ventilated area.[12][14]

-

Container: Keep in a tightly closed, non-metal container.[7][13] If the primary container is not shatter-resistant, use a secondary container.[15]

-

Segregation: Isolate sodium azide from incompatible materials, especially acids, heavy metals, halogenated solvents, and oxidizing agents.[3][12] Do not store on metal shelves.[15][16]

-

Labeling: The storage area and containers must be clearly marked with "ACUTELY TOXIC".[17]

-

Quantity: Keep quantities to a minimum to reduce the overall hazard risk.[12][14]

Q4: Can I dispose of small amounts of dilute sodium azide solution down the drain?